Isobutyl 2-diethylaminoethyl sulfide

Description

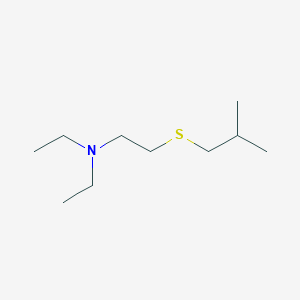

Isobutyl 2-diethylaminoethyl sulfide is an organosulfur compound characterized by a sulfide group (-S-) bonded to an isobutyl moiety (CH₂CH(CH₃)₂) and a 2-diethylaminoethyl group (CH₂CH₂N(C₂H₅)₂).

Properties

CAS No. |

115986-18-0 |

|---|---|

Molecular Formula |

C10H23NS |

Molecular Weight |

189.36 g/mol |

IUPAC Name |

N,N-diethyl-2-(2-methylpropylsulfanyl)ethanamine |

InChI |

InChI=1S/C10H23NS/c1-5-11(6-2)7-8-12-9-10(3)4/h10H,5-9H2,1-4H3 |

InChI Key |

ZBDCZOMEKJDMLI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCSCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2-diethylaminoethyl sulfide typically involves the reaction of isobutyl halides with diethylaminoethyl thiol. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:

[ \text{Isobutyl Halide} + \text{Diethylaminoethyl Thiol} \rightarrow \text{this compound} + \text{Hydrogen Halide} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures a consistent supply of the compound with high purity. The reaction conditions are optimized to maximize yield and minimize the formation of impurities.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-diethylaminoethyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: The isobutyl and diethylaminoethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles such as halides and amines are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Isobutyl 2-diethylaminoethyl sulfide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of isobutyl 2-diethylaminoethyl sulfide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The sulfide group can undergo oxidation and reduction reactions, which can modulate the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

a) Isobutyl Sulfide (γ-BUS)

- Structure : Bis(isobutyl) sulfide [(CH₂CH(CH₃)₂)₂S].

- CAS No.: 592-65-4 .

- Comparison: Reactivity: Isobutyl sulfide accelerates the decomposition rate of propionyl peroxide (PPO) by less than tenfold at 0.2 M concentration, whereas methyl sulfide (MeJS) shows negligible effects. The absence of the amino group in γ-BUS reduces its electron-donating capacity compared to the target compound . Applications: Used as a solvent or intermediate in organic reactions. Lacks the tertiary amine group, limiting its utility in pH-sensitive or coordination-driven processes.

b) Diethylaminoethyl Chloride Derivatives

- Example: 2-(Diethylamino)ethyl chloride (CAS RN: 100-35-4).

- Structure : Cl-CH₂CH₂-N(C₂H₅)₂.

- Comparison: Functionality: Shares the 2-diethylaminoethyl group but replaces the sulfide with a chloride. This makes it a precursor for quaternary ammonium compounds or pharmaceuticals. Reactivity: The chloride group enables nucleophilic substitution reactions, whereas the sulfide in the target compound may participate in redox or coordination chemistry .

c) Phosphonothiolate Derivatives

- Example: O-Isobutyl S-2-diethylaminoethyl methylphosphonothiolate (CAS RN: Not specified).

- Structure: Combines phosphonothiolate (P=O-S-) with isobutyl and diethylaminoethyl groups.

- Applications: Used in specialized chemical synthesis, possibly as nerve agent analogs or enzyme inhibitors .

Data Tables

Table 1: Comparative Reactivity of Sulfides in Peroxide Decomposition

Table 2: Key Properties of Structural Analogs

| Compound | CAS RN | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Isobutyl 2-diethylaminoethyl sulfide | Not available | C₁₁H₂₅NS | Sulfide, tertiary amine |

| Isobutyl sulfide | 592-65-4 | C₈H₁₈S | Sulfide |

| 2-(Diethylamino)ethyl chloride | 100-35-4 | C₆H₁₄ClN | Chloride, tertiary amine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.